6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a piperazine ring, a sulfonyl group, and a cyclohexene ring. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the piperazine ring, the introduction of the sulfonyl group, and the construction of the cyclohexene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as process optimization and automation.
Chemical Reactions Analysis
Types of Reactions
6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structural features make it a valuable building block for the synthesis of complex molecules and materials.
Biology: Its potential biological activity has been explored in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties have been investigated for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s chemical reactivity and stability make it suitable for use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 6-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can be compared with other compounds that contain similar structural elements, such as piperazine derivatives, sulfonyl-containing compounds, and cyclohexene derivatives.
- Examples of similar compounds include 1-(3,4-dimethylphenyl)sulfonylpiperazine, 3,4-dimethylcyclohexene-1-carboxylic acid, and related sulfonylpiperazine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This compound’s specific arrangement of functional groups and rings sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
6-[4-(3,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-14-5-6-18(11-15(14)2)30(28,29)24-9-7-23(8-10-24)21(25)19-12-16(3)17(4)13-20(19)22(26)27/h5-6,11,19-20H,7-10,12-13H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVNSIOLSDVAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.